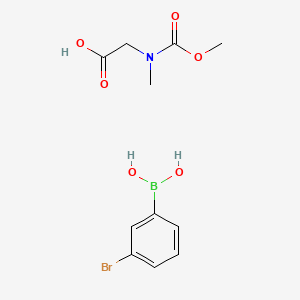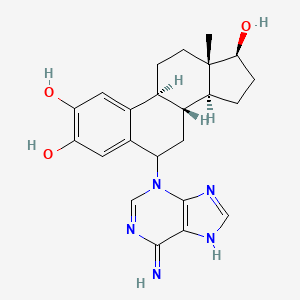![molecular formula C20H24O B13406954 4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 93972-08-8](/img/structure/B13406954.png)
4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It consists of a biphenyl core with a heptyl group attached to one phenyl ring and an aldehyde group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with heptanoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of 4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Heptyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
4’-Heptyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a cyano group instead of an aldehyde group.
4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
The presence of both a heptyl group and an aldehyde group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
93972-08-8 |
|---|---|
Fórmula molecular |
C20H24O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-(4-heptylphenyl)benzaldehyde |
InChI |
InChI=1S/C20H24O/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-16H,2-7H2,1H3 |
Clave InChI |
CTNNGZOSJKUORI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)

![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)

![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)






